6-[4-(3-chlorophenyl)piperazin-1-yl]-9-ethyl-9H-purine
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Overview
Description
6-[4-(3-chlorophenyl)piperazin-1-yl]-9-ethyl-9H-purine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a purine ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-chlorophenyl)piperazin-1-yl]-9-ethyl-9H-purine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using appropriate reagents and conditions.
Formation of the Purine Ring: The purine ring is synthesized separately through established methods in purine chemistry.
Coupling of Piperazine and Purine Rings: The final step involves coupling the piperazine ring with the purine ring under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-chlorophenyl)piperazin-1-yl]-9-ethyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-[4-(3-chlorophenyl)piperazin-1-yl]-9-ethyl-9H-purine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-[4-(3-chlorophenyl)piperazin-1-yl]-9-ethyl-9H-purine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A compound with a similar piperazine ring structure but different substituents.
Trazodone: Another compound with a piperazine ring, used as an antidepressant.
Uniqueness
6-[4-(3-chlorophenyl)piperazin-1-yl]-9-ethyl-9H-purine is unique due to its specific combination of a 3-chlorophenyl group on the piperazine ring and an ethyl group on the purine ring.
Properties
Molecular Formula |
C17H19ClN6 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-9-ethylpurine |
InChI |
InChI=1S/C17H19ClN6/c1-2-22-12-21-15-16(22)19-11-20-17(15)24-8-6-23(7-9-24)14-5-3-4-13(18)10-14/h3-5,10-12H,2,6-9H2,1H3 |
InChI Key |
PALOZZLUGOOXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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